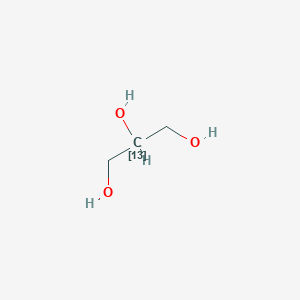

Glycerol-2-13C

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glycerol-2-13C can be synthesized through several methods. One common approach involves the reduction of [2-13C]glyceraldehyde using sodium borohydride (NaBH4) as a reducing agent. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure the selective reduction of the aldehyde group to a hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the use of isotopically labeled precursors and advanced synthesis techniques to ensure high isotopic purity. The process often includes multiple purification steps, such as distillation and crystallization, to obtain the final product with the desired isotopic enrichment .

Analyse Des Réactions Chimiques

Types of Reactions: Glycerol-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include glyceraldehyde-2-13C, dihydroxyacetone-2-13C, and various chlorinated glycerol derivatives .

Applications De Recherche Scientifique

Chemistry

- NMR Spectroscopy : Glycerol-2-13C serves as an internal standard in NMR experiments, enhancing the resolution of spectral data. It helps in studying molecular dynamics and interactions without interfering with the sample being analyzed .

Biology

- Metabolic Flux Analysis : The compound is utilized to trace metabolic pathways in cells, particularly in studies involving glycolysis and gluconeogenesis. By using this compound as a carbon source, researchers can measure the incorporation of isotopes into metabolic products, providing insights into cellular metabolism .

Medicine

- Diagnostic Tools : this compound is instrumental in developing diagnostic tools for metabolic disorders. Its application in hyperpolarized magnetic resonance (MR) imaging allows for real-time monitoring of metabolic processes in vivo, facilitating the assessment of liver metabolism and other organ functions .

Industry

- Pharmaceuticals and Fine Chemicals : The compound is used in synthesizing isotopically labeled compounds for pharmaceuticals and fine chemicals. Its unique isotopic labeling aids in tracking reactions during synthesis processes .

Case Study 1: Protein NMR Studies

A study demonstrated that using this compound as a carbon source during protein overexpression significantly improved the sensitivity of NMR experiments. The fractional incorporation of the label at Cα positions was increased two-fold compared to traditional methods using glucose, allowing for more accurate measurements of excited state chemical shifts .

Case Study 2: Hepatic Metabolism Assessment

In vivo studies using hyperpolarized this compound have shown its effectiveness in probing hepatic metabolism. Researchers observed real-time metabolic pathways involving gluconeogenesis and glycolysis, identifying key metabolites such as lactate and glucose 6-phosphate during experiments conducted on mice .

Mécanisme D'action

The mechanism by which glycerol-2-13C exerts its effects is primarily through its incorporation into metabolic pathways. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the flow of carbon atoms through different biochemical reactions. This helps in identifying the molecular targets and pathways involved in various metabolic processes .

Comparaison Avec Des Composés Similaires

Glycerol-1,3-13C2: This compound has carbon-13 isotopes at the first and third carbon positions of glycerol.

Glycerol-13C3: This compound has carbon-13 isotopes at all three carbon positions of glycerol.

1,3-Dihydroxyacetone-2-13C: This compound is a labeled derivative of dihydroxyacetone with a carbon-13 isotope at the second carbon position.

Uniqueness: Glycerol-2-13C is unique due to its specific labeling at the second carbon position, which provides distinct advantages in metabolic studies and NMR spectroscopy. This selective labeling allows for precise tracking of metabolic pathways and detailed structural analysis of molecules .

Activité Biologique

Glycerol-2-13C, a stable isotope-labeled form of glycerol, has gained attention in metabolic studies due to its unique properties that facilitate the investigation of various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in research, and implications for understanding human physiology.

Metabolic Pathways

Glycerol is a key component in lipid metabolism and serves as a substrate for gluconeogenesis. The incorporation of the 13C isotope allows researchers to trace metabolic pathways with high precision.

Key Metabolic Processes:

- Gluconeogenesis: After ingestion, this compound is converted into glucose through gluconeogenesis. This process involves multiple enzymatic reactions, primarily occurring in the liver, where glycerol is first phosphorylated to glycerol-3-phosphate and then enters the gluconeogenic pathway.

- Triacylglycerol Synthesis: this compound also participates in triacylglycerol (TAG) synthesis. Studies have shown that upon administration of labeled glycerol, the resulting TAGs exhibit distinct 13C-labeling patterns, indicating active incorporation into lipid molecules .

Research Findings

Recent studies utilizing this compound have provided insights into its biological activity:

- NMR Analysis of Metabolites: A study involving healthy subjects who ingested [U-(13)C3]glycerol demonstrated that blood NMR analysis could effectively track glycerol metabolism through various pathways, including the tricarboxylic acid (TCA) cycle and pentose phosphate pathway (PPP). The results indicated that fasting conditions significantly influenced glycerol metabolism, enhancing the flux through these metabolic pathways .

- Fractional Enrichment in Proteins: Another investigation evaluated the use of [2-(13)C]-glycerol as a carbon source during protein overexpression. The study found that this labeling scheme could effectively enrich proteins, allowing for detailed analysis of metabolic labeling and protein dynamics .

- Isotope Effects on Human Cells: Research examining the effects of 13C-enriched compounds on human cells highlighted that isotopic labeling can influence cellular responses. For instance, while testosterone showed a concentration-dependent effect on cell proliferation, 13C-enriched testosterone exhibited neutral effects on osteoblasts, suggesting that isotopic enrichment may alter biological activity .

Case Studies

Case Study 1: Glycerol Metabolism Under Different Nutritional States

A detailed examination of how this compound behaves under fasting versus fed states revealed significant differences in metabolic pathways. In fasting conditions, there was a marked increase in gluconeogenesis from glycerol compared to fed states, where fatty acid synthesis predominated. This finding underscores the importance of nutritional status in glycerol metabolism and its implications for energy homeostasis .

Case Study 2: Tracer Studies for Liver Function

The use of this compound as a tracer has been pivotal in understanding liver function and metabolism. In one study, simultaneous infusion of 2H5-glycerol and [2-13C]glycerol demonstrated no significant differences in glycerol flux under stimulated conditions (e.g., epinephrine infusion), validating the use of these tracers for measuring glycerol kinetics in human subjects .

Data Tables

| Metabolic Pathway | Process | Key Findings |

|---|---|---|

| Gluconeogenesis | Conversion to glucose | Enhanced under fasting conditions |

| Triacylglycerol Synthesis | Incorporation into TAGs | Distinct 13C-labeling patterns observed |

| Protein Enrichment | Overexpression studies | Effective use as a carbon source for isotopic labeling |

| Study | Methodology | Outcome |

|---|---|---|

| NMR Analysis | Blood metabolite tracking | Identified active metabolic pathways |

| Fractional Enrichment | Protein overexpression | Demonstrated effective labeling for dynamic studies |

| Isotope Effect Studies | Cell proliferation assays | Showed varying effects based on isotopic enrichment |

Propriétés

IUPAC Name |

(213C)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436367 | |

| Record name | Glycerol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82425-96-5 | |

| Record name | Glycerol-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main advantage of using Glycerol-2-13C in protein NMR studies?

A1: Both provided research articles [, ] highlight the use of Glycerol-2-13C, alongside specific NMR techniques, to achieve increased resolution of aromatic cross peaks in protein NMR spectra. This isotopic labeling strategy helps overcome spectral overlap issues often encountered in larger proteins, facilitating more detailed structural analysis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.